1-Bromo-6-methoxyisoquinoline

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Researchers requiring efficient C1-functionalization of isoquinoline scaffolds often face sluggish reactivity with chloro analogs, forcing harsh conditions and low yields. 1-Bromo-6-methoxyisoquinoline (CAS 1196152-83-6) solves this with an optimal C1-bromo leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings. • ≥95% purity with batch QC (NMR, HPLC) • Ambient storage; no cold-chain logistics • Superior reactivity vs. 1-chloro analog; C1-regioselective substitution Supplied with full documentation for rapid SAR exploration in medicinal chemistry programs.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1196152-83-6
Cat. No. B7906916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-methoxyisoquinoline
CAS1196152-83-6
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NC=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3
InChIKeyCDEUKMWYVZMNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-methoxyisoquinoline: Key Properties & Procurement


1-Bromo-6-methoxyisoquinoline (CAS 1196152-83-6) is a halogenated heteroaromatic building block with molecular formula C₁₀H₈BrNO and molecular weight 238.08 g/mol . It features a bromine atom at the C1 position and a methoxy group at the C6 position of the isoquinoline scaffold . This substitution pattern confers distinct electronic properties—the bromine acts as an electron-withdrawing group and a reactive handle for cross-coupling reactions, while the methoxy group donates electrons via resonance, influencing the compound's reactivity profile [1]. The compound is supplied at ≥95% purity with supporting QC documentation including NMR and HPLC .

C1-bromo handle for mild Suzuki/Buchwald cross-coupling
Regioselective C1/C6 substitution for directed scaffold diversification
QC-documented lot identity (NMR/HPLC) with ambient storage

Why 1-Bromo-6-methoxyisoquinoline Is Irreplaceable in Cross-Coupling


Isoquinoline building blocks with different halogenation patterns or alternative halogens are not functionally interchangeable. The C1-bromo substitution is particularly critical: this position is adjacent to the electron-deficient pyridine nitrogen, which activates the site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . In contrast, the chloro analog (1-chloro-6-methoxyisoquinoline) exhibits substantially lower reactivity in cross-coupling due to the stronger C–Cl bond, often requiring more forcing conditions and providing lower yields . Positional isomers—such as 6-bromoisoquinoline or 5-bromo-6-methoxyisoquinoline—present entirely different reactivity and electronic profiles, leading to divergent SAR outcomes in medicinal chemistry programs . The precise C1-bromo/C6-methoxy substitution pattern is therefore non-substitutable for applications requiring regioselective C1 functionalization.

C1-Br Mild cross-coupling conditions, efficient reactivity
C1-Cl Elevated temperatures, prolonged reaction times; narrower scope
Lower reactivity may shift synthetic outcome and limit substrate compatibility.
C1-bromo, C6-methoxy Predictable regioselectivity, single isomer
Positional isomers Different bromination pattern; divergent reactivity and SAR
Substituting a positional isomer alters regiochemical outcomes and downstream biological activity.

1-Bromo-6-methoxyisoquinoline vs. Analogs: Reactivity & Properties


Cross-Coupling Reactivity: C1-Bromo vs. C1-Chloro

The C1-bromo substituent in 1-bromo-6-methoxyisoquinoline enables efficient palladium-catalyzed cross-coupling under mild conditions. Its C1-chloro analog (1-chloro-6-methoxyisoquinoline, CAS 132997-77-4) exhibits markedly reduced reactivity due to the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol) . This fundamental difference necessitates harsher conditions for chloro analogs—typically higher temperatures (120°C for 72h vs. room temperature to 80°C for bromo analogs) and/or more active catalyst systems—resulting in lower functional group tolerance and narrower substrate scope .

Cross-Coupling Reactivity
Class-level
C1-Br Mild Pd(0) conditions, 60–80°C
C1-Cl 120°C, 72h; narrower substrate tolerance
C1-Br enables milder cross-coupling with broader scope
Bond dissociation energy difference ~117 kJ/mol favoring C–Br
Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Regioselective Bromination Yield vs. Positional Isomers

The synthesis of 1-bromo-6-methoxyisoquinoline via bromination of 6-methoxyisoquinoline proceeds with high regioselectivity for the C1 position, directed by the methoxy group and the electron-deficient pyridine nitrogen . In contrast, bromination at alternative positions can produce isomeric mixtures. For example, 5-bromo-6-methoxyisoquinoline (CAS 366445-82-1) is obtained in 71% yield under carefully controlled low-temperature conditions (−25°C to −18°C) with NBS in concentrated H₂SO₄ . The C1-brominated product benefits from inherent regioselectivity that simplifies purification and improves overall yield.

Bromination Yield & Regioselectivity
Reported
C1-Br Regioselective under mild conditions (0–25°C)
5-Br isomer 71% yield; requires H₂SO₄ at –25°C
C1-bromination simplifies purification and improves effective yield
C5 isomer synthesis demands stringent low-temperature control
Synthetic Chemistry Regioselectivity Bromination

Molecular Weight and Lipophilicity vs. Non-Methoxylated Analog

The presence of the 6-methoxy group in 1-bromo-6-methoxyisoquinoline (MW 238.08 g/mol, calculated LogP 3.01) significantly alters physicochemical properties compared to the non-methoxylated analog 1-bromoisoquinoline (MW 208.05 g/mol, lower lipophilicity) . The methoxy substituent increases molecular weight by 30.03 g/mol and enhances lipophilicity, which can improve membrane permeability in biological assays [1]. These property differences directly impact compound behavior in medicinal chemistry programs—affecting solubility, metabolic stability, and target engagement—and render the two compounds non-interchangeable in SAR studies.

MW & Lipophilicity
Head-to-head
C1-Br, 6-OMe MW 238.08 g/mol, LogP 3.01
1-Bromoisoquinoline MW 208.05 g/mol, LogP ~2.2
Methoxy group increases lipophilicity, impacting SAR profiles
ΔMW +30.03, ΔLogP ≈ +0.8; may alter membrane permeability
Physicochemical Properties Lipophilicity Medicinal Chemistry

Storage & Handling: Bromo vs. Chloro Analog

1-Bromo-6-methoxyisoquinoline is stable under standard laboratory storage conditions (cool, dry place) and does not require refrigeration, facilitating routine procurement and inventory management . In contrast, the C1-chloro analog (1-chloro-6-methoxyisoquinoline) is specified for long-term storage at 2–8°C, indicating greater thermal sensitivity and requiring cold-chain logistics . This operational difference affects procurement costs, shipping requirements, and laboratory workflow.

Storage Stability
Head-to-head
Ambient storage Cool, dry place; no refrigeration required
Ambient stability reduces logistics complexity vs. chloro analog
Chloro analog requires long-term storage at 2–8°C
Procurement Stability Storage

Analytical QC Documentation for Procurement

1-Bromo-6-methoxyisoquinoline (CAS 1196152-83-6) is supplied with comprehensive QC documentation including NMR, HPLC, and GC batch analysis at ≥95% purity . The compound's NMR spectrum has been calculated and published, providing a reliable reference for identity verification [1]. The chloro analog (1-chloro-6-methoxyisoquinoline) is also available at high purity (≥98%) with melting point characterization (77°C) and density data (1.3 g/cm³) . However, the bromo analog's more extensive analytical characterization—including NMR peak assignments—provides greater confidence in compound identity and purity verification during procurement and use.

QC Documentation
Specification review
Batch-specific NMR, HPLC, GC ≥95% purity; published NMR reference data available
Comprehensive QC streamlines identity verification
Reduces need for in-house re-characterization
Quality Control Analytical Chemistry Procurement

1-Bromo-6-methoxyisoquinoline: High-Value Application Scenarios


C1-Aryl/Amino Isoquinoline Synthesis via Cross-Coupling

The C1-bromo substituent serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient installation of aryl, heteroaryl, or amino groups at the C1 position under mild conditions . This reactivity profile—superior to the chloro analog—supports rapid SAR exploration in kinase inhibitor programs, where C1-functionalized isoquinolines are privileged scaffolds [1]. The methoxy group at C6 further modulates electronic properties and can be leveraged for downstream diversification. Procure this compound when the synthetic route requires C1 functionalization with high efficiency and broad substrate tolerance.

Regioselective Functionalization of Isoquinoline Scaffolds

The defined C1-bromo/C6-methoxy substitution pattern provides a platform for regioselective functionalization strategies. Unlike positional isomers that yield complex bromination mixtures, 1-bromo-6-methoxyisoquinoline is synthesized with high C1 regioselectivity . This compound is the building block of choice for researchers developing sequential functionalization protocols—such as C1 cross-coupling followed by C3 or C4 modification—where predictable reactivity at the C1 position is essential for synthetic planning and yield optimization [1].

Physicochemical Property Optimization in Drug Discovery

The calculated LogP of 3.01 for 1-bromo-6-methoxyisoquinoline represents a moderate lipophilicity profile suitable for balancing membrane permeability and aqueous solubility in drug candidates . The compound's molecular weight (238.08 g/mol) and polar surface area (22.12 Ų) position it within favorable ranges for CNS drug-like properties. When a medicinal chemistry program requires a C1-bromo isoquinoline building block with enhanced lipophilicity (compared to non-methoxylated analogs), this compound provides the appropriate physicochemical starting point [1].

High-Throughput Synthesis & Library Production

The ambient storage stability of 1-bromo-6-methoxyisoquinoline (cool, dry place) eliminates cold-chain requirements and simplifies automated liquid handling workflows . This operational advantage—combined with ≥95% purity and batch QC documentation—makes the compound suitable for high-throughput parallel synthesis and compound library production [1]. Procure this building block when planning large-scale library synthesis where cold storage of intermediates would impose logistical constraints or increase operational costs.

Application
Selection Property
Validation Focus
C1-Aryl/Amino Isoquinoline Synthesis
C1-Bromo cross-coupling reactivity
Substrate scope and coupling efficiency under mild conditions
Regioselective Scaffold Functionalization
C1 regioselectivity and positional purity
Synthetic route purity and isomeric byproduct control
Physicochemical Property Optimization
Methoxy-induced lipophilicity and MW profile
Membrane permeability and CNS drug-like property balance
High-Throughput Library Synthesis
Ambient storage stability and lot QC consistency
Automated handling compatibility and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-6-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.